N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is a leucine-derived compound featuring a 2,3-dihydroindole moiety linked via a carbonyl group.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydroindole-1-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)9-12(14(18)19)16-15(20)17-8-7-11-5-3-4-6-13(11)17/h3-6,10,12H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFLLFEYRMVGX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling of Preformed Dihydroindole Carboxylic Acid
A foundational approach involves coupling 2,3-dihydro-1H-indole-1-carboxylic acid with L-leucine using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method follows classical peptide synthesis principles:
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Activation of the Carboxylic Acid : The dihydroindole carboxylic acid is treated with DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C for 1 hour. This generates the reactive O-acylisourea intermediate .
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Nucleophilic Attack by L-Leucine : L-leucine (1.0 equiv) is added to the reaction mixture, which is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (2:1 v/v) .
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Workup and Purification : The mixture is filtered to remove dicyclohexylurea byproducts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol/water (1:1 v/v), yielding N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine as a white solid .
Key Data :
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Advantages: Well-established protocol, minimal side products.
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Limitations: Requires pre-synthesized dihydroindole carboxylic acid, which may involve multi-step preparation .
HATU/NMM-Promoted Amide Bond Formation
Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) and N-methylmorpholine (NMM) offer a high-efficiency alternative for amide bond formation, particularly for sterically hindered substrates:
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Reaction Setup : A mixture of 2,3-dihydro-1H-indole-1-carboxylic acid (1.0 equiv), L-leucine methyl ester (1.2 equiv), HATU (1.1 equiv), and NMM (3.0 equiv) in N,N-dimethylformamide (DMF) is stirred at 60°C for 3 hours .
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Ester Hydrolysis : The methyl ester intermediate is hydrolyzed by refluxing with 10% NaOH (aq) for 30 minutes, followed by neutralization with dilute HCl to pH 4–5. The product precipitates as a white solid .
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Purification : The crude material is recrystallized from ethanol/water (1:1 v/v), achieving >95% purity as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Key Data :
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Reaction Time: 3 hours (coupling) + 30 minutes (hydrolysis).
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Critical Parameters: Excess NMM ensures deprotonation of the amino acid, while HATU facilitates rapid activation .
Comparative Analysis of Preparation Methods
The table below evaluates the three primary synthetic routes:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Carbodiimide-Mediated | DCC, DMAP, DCM, RT | 65–75 | 90–95 | Low cost, minimal side products |
| HATU/NMM | HATU, NMM, DMF, 60°C | 77–82 | >95 | High efficiency, short reaction time |
| Cyclization Cascade | K₂CO₃, MeCN, 120°C, L-leucine methyl ester | 70–75 | 85–90 | Single-pot synthesis, scalable |
Mechanistic Insights :
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HATU activates carboxylic acids via formation of an active hexafluorophosphate ester, enhancing electrophilicity .
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Cyclization methods avoid isolation of unstable intermediates, improving throughput .
Challenges and Optimization Strategies
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Regioselectivity in Indole Functionalization :
Coupling at the 1-position of dihydroindole requires careful control of reaction conditions to prevent isomerization. NMR monitoring is critical to confirm positional fidelity . -
Steric Hindrance Mitigation :
Bulky side chains in leucine necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reagent accessibility . -
Purification Protocols :
Recrystallization from ethanol/water (1:1 v/v) effectively removes unreacted starting materials and inorganic salts, as demonstrated by HRMS data .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Prolonged exposure to HCl (6M) at 110°C cleaves the amide bond, yielding 2,3-dihydro-1H-indole-1-carboxylic acid and L-leucine .
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Basic Hydrolysis : Treatment with NaOH (2M) at 80°C produces the sodium salt of the carboxylic acid intermediate.
Key Observations :
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Hydrolysis rates depend on steric hindrance from the dihydroindole ring and leucine’s isobutyl side chain .
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Enzymatic hydrolysis (e.g., via peptidases) is less efficient due to the non-peptidic nature of the amide bond.
Nucleophilic Substitution at the Indole Ring
The electron-rich dihydroindole ring participates in electrophilic aromatic substitution (EAS) reactions:
Mechanistic Notes :
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Substitution occurs preferentially at the 5-position due to steric and electronic effects .
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The dihydroindole’s reduced aromaticity compared to indole lowers reactivity in EAS .
Redox Reactions
The dihydroindole ring undergoes oxidation and reduction:
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Oxidation : Treatment with MnO₂ in CHCl₃ oxidizes the dihydroindole to indole, breaking the saturated ring .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the remaining double bond in the indole ring to form a fully saturated indoline system .
Table : Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| MnO₂ | CHCl₃ | 25°C | Indole derivative |
| KMnO₄ | H₂O | 80°C | Carboxylic acid derivative |
Condensation and Cyclization
The compound participates in Knoevenagel condensations with aldehydes under basic conditions (e.g., K₂CO₃/TBAB in H₂O) :
General Reaction :
Optimized Conditions :
Stability Under Physiological Conditions
| Parameter | Observation | Source |
|---|---|---|
| pH 7.4 (37°C) | Stable for >24 hours; slow hydrolysis (~5%) | |
| UV Light (254 nm) | Rapid degradation (t₁/₂ = 2 hours) | |
| High Temperature | Decomposition above 150°C |
Scientific Research Applications
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared below with three related structures: cyclo(L-leucyl-L-leucyl), pulcherriminic acid, and N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine.
Key Findings from Comparative Studies
Cyclo(L-leucyl-L-leucyl) :
- A simple cyclic dipeptide lacking aromaticity. Its antimicrobial properties may arise from membrane disruption or protein interactions. The absence of hydroxyl groups (vs. pulcherriminic acid) reduces metal-chelating capacity .
Pulcherriminic Acid :
- Contains hydroxyl groups, enabling iron sequestration. This aligns with its role as a siderophore in microbial competition. Its biosynthesis involves L-leucine incorporation, similar to the target compound .
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine: The dihydroisoquinoline ring and dimethyl substituents increase steric hindrance and lipophilicity compared to the indole-based target compound. This may enhance cell membrane penetration but reduce solubility in aqueous environments .
Target Compound: The 2,3-dihydroindole moiety provides partial aromaticity, enabling π-π interactions absent in cyclo(L-leucyl-L-leucyl).
Research Implications and Limitations
- Biosynthetic Pathways : Isotopic labeling studies (e.g., 13C-L-leucine incorporation) indicate shared leucine utilization in analogs like pulcherriminic acid and cyclo(L-leucyl-L-leucyl) . The target compound may follow analogous pathways.
- Activity Gaps: Direct biological data for the target compound are sparse.
- Structural Optimization: Modifications like hydroxylation (as in pulcherriminic acid) or heterocyclic substitution (as in the dihydroisoquinoline analog) could tailor solubility, stability, or target specificity.
Biological Activity
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is an indole derivative with significant potential in various biological applications. This compound is synthesized through the reaction of 2,3-dihydroindole and L-leucine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : 16419618
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The indole ring structure allows it to modulate signaling pathways associated with cell growth, differentiation, and apoptosis. Specific mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
- Receptor Interaction : It can interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.
- Regulation of mTORC1 Pathway : Similar to other leucine derivatives, it may regulate the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial for cell growth and metabolism .
1. Anticancer Properties
Research indicates that indole derivatives exhibit anticancer activities. This compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Studies have shown that compounds with indole moieties can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
2. Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses. This could be particularly beneficial in conditions such as arthritis and inflammatory bowel disease .
3. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound can exert neuroprotective effects by enhancing autophagy and reducing oxidative stress in neuronal cells. This mechanism could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanisms
Research in Journal of Immunology demonstrated that indole derivatives could downregulate TNF-alpha production in macrophages. This effect was attributed to the modulation of NF-kB signaling pathways, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .
Study 3: Neuroprotection
In a preclinical model of traumatic brain injury, treatment with indole derivatives led to increased autophagic activity and reduced neuronal death. The study highlighted the potential of these compounds in neuroprotection by enhancing cellular repair mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |
| Melatonin | Neurohormone | Regulates circadian rhythms |
| Serotonin | Neurotransmitter | Mood regulation |
| This compound | Indole derivative | Anticancer, anti-inflammatory, neuroprotective |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine with high purity?
- Methodological Answer : Utilize Fmoc (9-fluorenylmethyloxycarbonyl) protection for the α-amino group of L-leucine to prevent unwanted side reactions during coupling. Activate the indole-1-carbonyl moiety using carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation. Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can the structural integrity of the synthesized compound be validated?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- 1H/13C NMR : Verify the presence of indole protons (δ 7.1–7.4 ppm) and leucine methyl groups (δ 0.8–1.0 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 331.19 for C18H23N3O3).
- FT-IR : Identify carbonyl stretching vibrations (amide C=O at ~1650 cm⁻¹) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. For hydrophobic assays, use 0.1% Tween-80 in aqueous buffers to enhance dispersion .
Advanced Research Questions
Q. How can computational modeling aid in predicting the bioactivity of this compound?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., indoleamine 2,3-dioxygenase). Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .
Q. What experimental approaches resolve contradictions in enzyme inhibition data for indole-leucine hybrids?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values across ≥3 independent replicates.
- Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes (e.g., PDB deposition) .
Q. How can metabolic stability of this compound be evaluated in vitro?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to assess isoform-specific interactions .
Critical Considerations for Researchers
- Synthetic Challenges : Steric hindrance at the indole N1 position may reduce coupling efficiency; optimize reaction temperature (0–4°C) and use excess acyl chloride .
- Analytical Pitfalls : Baseline drift in HPLC? Use ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) for sharper peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
